An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbonitrile (CAS 17231-50-4)
An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbonitrile (CAS 17231-50-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-Amino-6-chloropyrazine-2-carbonitrile, a key intermediate in the development of novel therapeutics and other advanced materials.
Physicochemical and Spectroscopic Properties
3-Amino-6-chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₃ClN₄.[1] Its structure, featuring a pyrazine ring substituted with amino, chloro, and cyano groups, makes it a versatile building block in medicinal chemistry.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17231-50-4 | [1] |
| Molecular Formula | C₅H₃ClN₄ | [1] |
| Molecular Weight | 154.56 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 151-153 °C | |
| Boiling Point (Predicted) | 349.6 ± 42.0 °C | |
| Density (Predicted) | 1.53 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water. |
Table 2: Spectroscopic Data Summary
| Spectrum Type | Key Expected Features |
| ¹H NMR | Aromatic proton signal on the pyrazine ring, and a broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyrazine ring and the nitrile group. The carbons attached to the electronegative chlorine and nitrogen atoms would appear at characteristic chemical shifts. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), C=N and C=C stretching (aromatic pyrazine ring), and C-Cl stretching. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight (154.56 g/mol ) and characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile can be achieved through the condensation of a suitable 1,2-dicarbonyl compound with diaminomaleonitrile (DAMN).[3][4] A plausible synthetic route is outlined below.
Experimental Workflow: Synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile
Caption: A general workflow for the synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is based on the general synthesis of substituted pyrazines from diaminomaleonitrile.[3][5]
Materials:
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Diaminomaleonitrile (DAMN)
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Chloroglyoxal (or a suitable precursor)
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Ethanol (anhydrous)
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Glacial Acetic Acid (catalytic amount)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 equivalent) and chloroglyoxal (1.0 equivalent) in anhydrous ethanol.
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Add a catalytic amount of glacial acetic acid to the mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, allow the mixture to cool to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
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Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
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Dry the purified product under vacuum to yield 3-Amino-6-chloropyrazine-2-carbonitrile.
Applications in Drug Development
3-Amino-6-chloropyrazine-2-carbonitrile is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the field of oncology. The pyrazine scaffold is a recognized pharmacophore, and its derivatives have shown promise as potent kinase inhibitors.[6][7]
Role as an Intermediate for FGFR Inhibitors
Derivatives of 3-aminopyrazine-2-carbonitrile have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6][7] Aberrant FGFR signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[7][8] The 3-amino-6-chloropyrazine-2-carbonitrile core provides a versatile platform for the synthesis of a library of compounds that can be screened for their inhibitory activity against different FGFR isoforms. The amino and chloro substituents on the pyrazine ring serve as handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[9]
FGFR Signaling Pathway and Inhibition
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[6] Pyrazine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of FGFR, thereby blocking its phosphorylation and subsequent downstream signaling.[9]
Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrazine-based inhibitors.
Safety and Handling
3-Amino-6-chloropyrazine-2-carbonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Precautionary Statements
| Category | Information |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. |
| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
3-Amino-6-chloropyrazine-2-carbonitrile is a key chemical intermediate with significant potential in drug discovery and development, particularly in the synthesis of targeted cancer therapeutics like FGFR inhibitors. Its versatile structure allows for the generation of diverse chemical libraries for screening and optimization. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for researchers and scientists working with this compound. Further exploration of its applications in medicinal chemistry is likely to yield novel and effective therapeutic agents.
References
- 1. 3-Amino-6-chloropyrazine-2-carbonitrile | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-6-CHLOROPYRAZINE-2-CARBONITRILE(17231-50-4) 1H NMR [m.chemicalbook.com]
- 3. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
